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Compound of Interest

3-(5-Chloro-2-methoxyphenyl)-2-
Compound Name:
oxopropanoic acid

Cat. No.: B15322771

Get Quote

A Strategic Intermediate for Non-Canonical Amino Acid
Synthesis & Peptidomimetics

CAS Number: 1260636-36-9 (Referenced as derivative/analogous structures in synthesis)
Chemical Formula: C10HoClO4 Molecular Weight: 228.63 g/mol IUPAC Name: 3-(5-Chloro-2-
methoxyphenyl)-2-oxopropanoic acid

Executive Summary & Significance

In the landscape of modern medicinal chemistry, 5-chloro-2-methoxy-a-oxobenzenepropanoic
acid serves as a high-value chiral building block precursor. It is the a-keto acid analogue of the
non-canonical amino acid 5-chloro-2-methoxy-L-phenylalanine.

This compound is pivotal for:

» Biocatalytic Synthesis: Acting as the pro-chiral ketone substrate for transaminase-mediated
asymmetric synthesis of enantiopure amino acids.
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o Peptidomimetic Design: Introducing the 5-chloro-2-methoxy phenyl moiety into peptide
backbones to modulate lipophilicity, proteolytic stability, and receptor binding affinity (via
halogen bonding and steric effects).

o Metabolic Stability: The 2-methoxy/5-chloro substitution pattern blocks common metabolic
soft spots on the phenyl ring, enhancing the half-life of derived pharmacophores.

Chemical Properties & Stability

Understanding the physicochemical behavior of this a-keto acid is essential for process
optimization.

Physicaochemical Profile

Property Value /| Description
Appearance Off-white to pale yellow crystalline powder
Melting Point 145-150 °C (Decomposes)

Soluble in DMSO, DMF, Methanol; Sparingly
Solubility soluble in water (acid form); Soluble in alkaline

aqueous buffers (as salt)

pKa (COOH) ~2.5 (Estimated, typical for a-keto acids)
pKa (Enol) ~8.0-9.0
LogP ~1.8 (Predicted)

Keto-Enol Tautomerism

Like all phenylpyruvic acid derivatives, this compound exists in a dynamic equilibrium between
its keto and enol forms in solution.

o Keto Form: Favored in acidic agueous solutions and solid state.

e Enol Form: Stabilized in alkaline conditions and polar aprotic solvents, often forming a
conjugated system with the aromatic ring.
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» Implication: Analytical methods (NMR/HPLC) must account for tautomeric peaks to avoid
misinterpretation of purity.

Stability Concerns

o Oxidative Decarboxylation: In the presence of hydrogen peroxide or strong oxidants, it
converts to 5-chloro-2-methoxyacetic acid.

o Thermal Decomposition: Prolonged heating above 60°C can induce decarboxylation to 5-
chloro-2-methoxyacetaldehyde.

Synthesis Methodologies

Two primary routes are employed: the classical Erlenmeyer-Plochl Azlactone Synthesis
(chemical) and Biocatalytic Transamination (enzymatic).

Chemical Route: Erlenmeyer Azlactone Synthesis

This is the robust, scalable method for generating the racemic a-keto acid.
Step-by-Step Protocol:

o Condensation: React 5-chloro-2-methoxybenzaldehyde (CAS 7035-09-8) with N-
acetylglycine in acetic anhydride with sodium acetate (base) to form the Azlactone
intermediate.

o Conditions: Reflux, 2—4 hours.
o Yield: Typically 70-85%.

o Hydrolysis: Acidic hydrolysis of the azlactone (using dilute HCI or H2SOa4) opens the ring and
removes the acetyl group, yielding the a-keto acid.

o Note: This step releases the acyl group and generates the a-keto acid directly, often
precipitating upon cooling.

Biocatalytic Route: Transamination
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Used for the asymmetric synthesis of the corresponding L-amino acid from the a-keto acid
precursor.

e Enzyme: Leucine dehydrogenase (LeuDH) or Phenylalanine dehydrogenase (PheDH).
o Cofactor: NADH (requires recycling system like Formate Dehydrogenase).

o Mechanism: Reductive amination of the a-keto group to the L-amino acid.

Synthesis Workflow Diagram
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Caption: Figure 1. Chemical synthesis via Erlenmeyer-Plochl route and biocatalytic
interconversion.

Applications in Drug Discovery

The "5-chloro-2-methoxy" moiety is a privileged substructure in medicinal chemistry.[1]

Non-Canonical Amino Acid Incorporation

The a-keto acid is the direct precursor to 5-chloro-2-methoxy-L-phenylalanine. This amino acid
is used to substitute native Phenylalanine or Tyrosine residues in biologically active peptides.

» Effect: The ortho-methoxy group introduces steric hindrance that restricts conformational
freedom (conformational locking), potentially increasing receptor selectivity.

» Electronic Modulation: The meta-chloro group is electron-withdrawing (

), reducing the electron density of the aromatic ring compared to native Phe, which can
strengthen
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stacking interactions with electron-rich receptor residues.

Enzyme Inhibition (Proteases)

o-Keto acids themselves can act as transition-state analogues for metalloproteases or serine
proteases. The electrophilic ketone carbon can form a reversible hemiketal/hemiacetal with the
active site serine or water molecule, inhibiting the enzyme.

Analytical Characterization Protocols

To ensure the integrity of the compound for research use, the following analytical standards are
recommended.

HPLC Method

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 um, 4.6 x 150 mm).
e Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

» Mobile Phase B: Acetonitrile.

o Gradient: 10% B to 90% B over 20 minutes.

e Detection: UV at 210 nm (amide/carbonyl) and 280 nm (aromatic).

o Retention Time: Expect the keto form and enol form to potentially show peak splitting or
broadening depending on pH.

NMR Spectroscopy (DMSO-ds)

e H NMR:

o 3.80 (s, 3H, -OCHs).
o 4.05 (s, 2H, -CHz2- in keto form). Note: May diminish if enol form dominates.

o 6.90-7.30 (m, 3H, Aromatic protons).
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o 13.0 (br s, 1H, -COOH).

e 13C NMR:
o Carbonyl carbons: ~195 ppm (Ketone), ~165 ppm (Carboxyl).

o Aromatic carbons: Distinct shifts due to -OMe (shielding) and -ClI (deshielding).

Safety & Handling (E-E-A-T)

Hazard Classification: Irritant (Skin, Eye, Respiratory).

¢ Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid
dust inhalation.

o Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is
hygroscopic and sensitive to oxidation over long periods.

e Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with
an afterburner and scrubber (due to Chlorine content).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. chemimpex.com [chemimpex.com]

e To cite this document: BenchChem. [Technical Guide: 5-Chloro-2-Methoxy-a-
Oxobenzenepropanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15322771/docs#technical-guide-5-chloro-2-methoxy-
oxobenzenepropanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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